molecular formula C15H23N7O2 B2629726 Tert-butyl 4-(6-amino-9-methylpurin-8-yl)piperazine-1-carboxylate CAS No. 2344680-40-4

Tert-butyl 4-(6-amino-9-methylpurin-8-yl)piperazine-1-carboxylate

Cat. No. B2629726
CAS RN: 2344680-40-4
M. Wt: 333.396
InChI Key: KCZDTODPNHIRRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of “tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate” involves the use of 1-Boc-piperazine with aryl iodides using CuBr/1,1′-bi-2-naphthol (catalyst) and K3PO4 (base) . Another example is the synthesis of “tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate” and “tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate” which were characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .


Molecular Structure Analysis

The molecular structure of similar compounds like “tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate” has been analyzed using single crystal X-ray diffraction analysis . The molecule of one is linear in shape with the ethyl acetate moiety adopting fully extended conformation, while the molecule of another is L-shaped with the molecule being twisted at the C10 atom .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of “4- -piperazine-1-carboxylic acid tert-butyl ester” with DMF, vinyl n-butyl ether, K2CO3, Pd2dba3, and DABCO at 80 85 °C has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate” appears as a solid with a density of 1.03 g/cm3 .

Safety and Hazards

The safety and hazards associated with similar compounds have been documented. For instance, “tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate” has been classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “Tert-butyl 4-(6-amino-9-methylpurin-8-yl)piperazine-1-carboxylate” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

properties

IUPAC Name

tert-butyl 4-(6-amino-9-methylpurin-8-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N7O2/c1-15(2,3)24-14(23)22-7-5-21(6-8-22)13-19-10-11(16)17-9-18-12(10)20(13)4/h9H,5-8H2,1-4H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZDTODPNHIRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=C(N=CN=C3N2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.